5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide
Description
5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide scaffold linked to a substituted imidazo[1,2-b]pyridazine-phenyl moiety. The compound’s structure includes:
- Thiophene-2-sulfonamide core: A 5-chloro-substituted thiophene ring fused to a sulfonamide group, which is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors).
- Imidazo[1,2-b]pyridazine-phenyl substituent: A methoxy group at the 6-position of the bicyclic imidazopyridazine ring, connected to a phenyl group at the 3-position. This heterocyclic system may enhance binding to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
5-chloro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S2/c1-25-16-7-6-15-19-13(10-22(15)20-16)11-3-2-4-12(9-11)21-27(23,24)17-8-5-14(18)26-17/h2-10,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVSODSJMQUYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅ClN₄O₃S₂
- Molecular Weight : 434.9 g/mol
- CAS Number : 946290-90-0
The compound features a thiophene sulfonamide structure, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities and influence cellular signaling pathways. The compound may act through:
- Enzyme Inhibition : Binding to active sites of enzymes, altering their function.
- Receptor Modulation : Interacting with cell surface receptors to initiate or inhibit signaling cascades.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this class. For instance, the imidazo[1,2-b]pyridazine moiety has been linked to significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | < 20 | Inhibition of proliferation |
| Related compounds | Jurkat (T-cell leukemia) | < 15 | Induction of apoptosis |
Studies indicate that the presence of the methoxy group enhances the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Antimicrobial Activity
The sulfonamide group in this compound is known for its antibacterial properties. Research has shown that similar compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibiotics, especially given the rising resistance to existing drugs.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives of thiophene sulfonamides on human cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected potency, with some derivatives showing IC₅₀ values lower than standard chemotherapeutics.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of sulfonamide derivatives against resistant bacterial strains. The study found that certain modifications improved efficacy against multidrug-resistant pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., sulfonamide, heterocyclic cores, or chloro/methoxy substituents) and are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Core Heterocyclic Systems: The target compound employs an imidazo[1,2-b]pyridazine core, which is less common than the triazolo-pyrazine (1454654-82-0) or pyrazolo-triazine (1453834-86-0) systems. Imidazopyridazines are known for kinase inhibition due to their planar structure and hydrogen-bonding capacity . Compound 1451272-27-7 uses a simpler pyridine-thiophene hybrid, likely reducing steric hindrance compared to the bicyclic cores in other analogs.
Sulfonamide vs. Alternative Linkers: The target’s thiophene-2-sulfonamide group may enhance electron-deficient aromatic interactions compared to the benzene sulfonamide in 1451272-27-7. Sulfonamide orientation can critically influence binding to enzymes like carbonic anhydrase .
Substituent Effects :
- The 6-methoxy group on the imidazopyridazine in the target compound may improve solubility and metabolic stability compared to the 3-methoxy group in 1454654-82-0 .
- 1453834-86-0 incorporates a piperidine-thioether, which could enhance membrane permeability but increase metabolic liability.
Pharmacological Hypotheses :
- The target’s imidazopyridazine-phenyl-thiophene architecture suggests dual binding modes: sulfonamide-mediated enzyme inhibition and hydrophobic stacking with protein pockets.
- In contrast, 1451272-27-7 ’s pyridine-thiophene system may prioritize π-π interactions over hydrogen bonding.
Q & A
Q. How can SAR studies rationalize reduced activity in analogs with trifluoromethyl groups?
- Methodological Answer :
- CoMFA/CoMSIA : Map steric/electrostatic fields to show trifluoromethyl groups disrupt key hydrogen bonds with target proteins .
- Crystal structure analysis : Compare ligand-bound X-ray structures (e.g., PDB: 4WKQ) to identify steric clashes .
Contradiction Handling
Q. Why might this compound show high in vitro potency but low in vivo efficacy?
Q. How to reconcile conflicting reports on its CYP450 inhibition potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
